

A Comparative Guide to the FT-IR Spectrum of 5-Iodo-2-furaldehyde

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Compound of Interest

Compound Name: 5-Iodo-2-furaldehyde

Cat. No.: B1300138

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This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **5-Iodo-2-furaldehyde**, a key intermediate in organic synthesis.^[1] By comparing its expected spectral features with those of the parent compound, 2-furaldehyde, this document serves as a valuable resource for researchers, scientists, and professionals in drug development for substance identification and characterization.

Interpreting the Vibrational Landscape of 5-Iodo-2-furaldehyde

The FT-IR spectrum of a molecule offers a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.^{[2][3]} For **5-Iodo-2-furaldehyde**, the spectrum is characterized by the distinct absorptions of its aldehyde group, the furan ring, and the carbon-iodine bond. Understanding these characteristic peaks is crucial for confirming the compound's identity and purity.

Comparative FT-IR Data

The following table summarizes the expected and observed FT-IR absorption bands for **5-Iodo-2-furaldehyde** and compares them with the known values for 2-furaldehyde. This comparison highlights the influence of the iodine substituent on the vibrational modes of the furan ring and the aldehyde group.

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹) for 5-Iodo-2-furaldehyde	Reported Wavenumber (cm ⁻¹) for 2-Furaldehyde	Intensity
Aldehydic C-H Stretch	Aldehyde (-CHO)	2850 - 2750 (often two bands)	2847 - 2715[4]	Medium
Aromatic C-H Stretch	Furan Ring	3150 - 3100	~3125[4]	Medium
Carbonyl (C=O) Stretch	Aldehyde (-CHO)	1680 - 1660	1687 - 1668[4]	Strong
C=C Stretch	Furan Ring	1580 - 1550 and 1480 - 1450	1510 and 1560[5]	Medium-Strong
C-O-C Stretch	Furan Ring	1030 - 1010	~1020[5]	Strong
Aldehydic C-H Bend	Aldehyde (-CHO)	1395 - 1385	~1367[4]	Medium
C-I Stretch	Carbon-Iodine	600 - 500	N/A	Medium-Strong

Note: The expected wavenumber ranges for **5-Iodo-2-furaldehyde** are predicted based on typical group frequencies and the electronic effects of the iodine substituent. Conjugation of the aldehyde to the furan ring is known to lower the C=O stretching frequency.[6][7][8]

Key Spectral Features of **5-Iodo-2-furaldehyde**:

- Aldehyde Group: The presence of the aldehyde is strongly indicated by the intense C=O stretching vibration, typically found in the 1680-1660 cm⁻¹ region.[6][7][9] Additionally, two medium-intensity bands corresponding to the aldehydic C-H stretch are expected between 2850 and 2750 cm⁻¹. [6][9]
- Furan Ring: The furan moiety is identified by several characteristic peaks. These include the C-H stretching vibrations above 3000 cm⁻¹, C=C stretching bands, and a strong C-O-C stretching absorption.[5]

- Carbon-Iodine Bond: A key feature distinguishing **5-Iodo-2-furaldehyde** from 2-furaldehyde is the C-I stretching vibration. This bond is expected to produce a medium to strong absorption band at lower wavenumbers, typically in the 600-500 cm^{-1} range.[\[10\]](#)[\[11\]](#)

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of **5-Iodo-2-furaldehyde**.

Objective: To acquire the mid-infrared spectrum of solid **5-Iodo-2-furaldehyde** using the Potassium Bromide (KBr) pellet technique.

Materials and Equipment:

- **5-Iodo-2-furaldehyde** (solid)[\[1\]](#)[\[12\]](#)
- FT-IR grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[\[13\]](#)
- Spatula
- Sample holder

Procedure:

- Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO_2 and H_2O absorptions.
- Sample Preparation:
 - In a dry environment, grind a small amount (1-2 mg) of **5-Iodo-2-furaldehyde** with approximately 200 mg of dry KBr in an agate mortar.

- Continue grinding until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a portion of the powder into the pellet-forming die.
 - Apply pressure using the hydraulic press (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - The acquired interferogram is Fourier-transformed to produce the infrared spectrum.
 - Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates the systematic approach to interpreting the FT-IR spectrum of **5-Iodo-2-furaldehyde**.

Caption: Workflow for the interpretation of the **5-Iodo-2-furaldehyde** FT-IR spectrum.

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